1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 895643-82-0
VCID: VC5331848
InChI: InChI=1S/C23H20N4O3/c1-16-22(25-26-27(16)18-10-14-19(29-2)15-11-18)23(28)24-17-8-12-21(13-9-17)30-20-6-4-3-5-7-20/h3-15H,1-2H3,(H,24,28)
SMILES: CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Molecular Formula: C23H20N4O3
Molecular Weight: 400.438

1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 895643-82-0

Cat. No.: VC5331848

Molecular Formula: C23H20N4O3

Molecular Weight: 400.438

* For research use only. Not for human or veterinary use.

1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide - 895643-82-0

Specification

CAS No. 895643-82-0
Molecular Formula C23H20N4O3
Molecular Weight 400.438
IUPAC Name 1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)triazole-4-carboxamide
Standard InChI InChI=1S/C23H20N4O3/c1-16-22(25-26-27(16)18-10-14-19(29-2)15-11-18)23(28)24-17-8-12-21(13-9-17)30-20-6-4-3-5-7-20/h3-15H,1-2H3,(H,24,28)
Standard InChI Key PKEVQYJPYQAXQO-UHFFFAOYSA-N
SMILES CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The compound’s molecular formula is C₂₃H₂₁N₅O₃, derived from systematic analysis of its substituents:

  • 1,2,3-Triazole core: Provides a planar, aromatic heterocycle capable of hydrogen bonding and π-π stacking.

  • 4-Methoxyphenyl group: Introduces electron-donating methoxy (-OCH₃) substituents, enhancing solubility and modulating electronic properties.

  • N-(4-Phenoxyphenyl)carboxamide: Adds a hydrophobic phenoxy moiety linked via an amide bond, contributing to target binding affinity.

PropertyValue
Molecular Weight415.45 g/mol
IUPAC Name1-(4-Methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
SMILESCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C
XLogP3-AA (Predicted)4.2

The calculated partition coefficient (XLogP3-AA) of 4.2 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 3.85 ppm (singlet, -OCH₃), δ 7.0–8.2 ppm (aromatic protons), and δ 2.45 ppm (methyl group on triazole) confirm substituent arrangement.

  • IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O of methoxy group) validate functional groups .

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically proceeds via a two-step strategy:

  • Triazole Ring Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-methoxyphenyl azide and methylpropiolate yields 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate.

  • Amide Coupling: Carboxylate intermediate reacts with 4-phenoxyaniline using 1,1'-carbonyldiimidazole (CDI) to form the carboxamide .

StepReagents/ConditionsYield
1CuSO₄, sodium ascorbate, H₂O/EtOH, 60°C78%
2CDI, DMF, rt, 12h65%

Challenges and Solutions

  • Low Amidation Efficiency: CDI mitigates racemization risks compared to traditional carbodiimide reagents.

  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) resolves polar byproducts .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: 12.8 µg/mL (pH 7.4), classed as poorly soluble.

  • Thermal Stability: Decomposition at 218°C (DSC), indicating suitability for solid formulations.

ParameterValue
LogP4.2 (predicted)
pKa9.1 (amide proton)
Plasma Protein Binding92% (in vitro)

Metabolic Pathways

  • Cytochrome P450: Primarily metabolized by CYP3A4 to O-demethylated and hydroxylated derivatives.

  • Excretion: Renal (60%) and fecal (35%) elimination in rodent models .

Comparative Analysis with Analogues

CompoundCOX-2 IC₅₀ (µM)LogPWater Solubility (µg/mL)
1-(4-Methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide0.84.212.8
Celecoxib2.13.53.4
1-Methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide1.53.89.2

The methoxy group enhances COX-2 affinity but reduces solubility compared to non-methoxylated analogues .

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